molecular formula C22H19ClN4O3 B5819977 N-{4-[(1E)-1-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}ethyl]phenyl}pyridine-3-carboxamide

N-{4-[(1E)-1-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}ethyl]phenyl}pyridine-3-carboxamide

Cat. No.: B5819977
M. Wt: 422.9 g/mol
InChI Key: HKXCUMPIFVCRGC-CVKSISIWSA-N
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Description

N-{4-[(1E)-1-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}ethyl]phenyl}pyridine-3-carboxamide: is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{4-[(1E)-1-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}ethyl]phenyl}pyridine-3-carboxamide typically involves multiple steps:

    Formation of the hydrazone intermediate: This step involves the reaction of 4-chlorophenoxyacetic acid with hydrazine hydrate to form the hydrazone intermediate.

    Condensation reaction: The hydrazone intermediate is then reacted with 4-acetylphenylpyridine-3-carboxamide under acidic or basic conditions to form the final product.

Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as using catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and pyridine rings.

    Reduction: Reduction reactions can occur at the hydrazone moiety, converting it to the corresponding amine.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: Products may include hydroxylated derivatives.

    Reduction: The major product is the corresponding amine.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry:

  • Used as a building block for the synthesis of more complex molecules.
  • Studied for its reactivity and potential as a ligand in coordination chemistry.

Biology:

  • Investigated for its potential as an enzyme inhibitor.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.

Industry:

  • Potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-{4-[(1E)-1-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}ethyl]phenyl}pyridine-3-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting various biochemical pathways.

Comparison with Similar Compounds

  • N-{4-[(1E)-1-{2-[(4-bromophenoxy)acetyl]hydrazinylidene}ethyl]phenyl}pyridine-3-carboxamide
  • N-{4-[(1E)-1-{2-[(4-fluorophenoxy)acetyl]hydrazinylidene}ethyl]phenyl}pyridine-3-carboxamide

Uniqueness:

  • The presence of the chlorophenoxy group distinguishes it from other similar compounds, potentially leading to unique reactivity and biological activity.
  • The combination of the pyridine ring and the hydrazone moiety provides a versatile scaffold for further functionalization and study.

Properties

IUPAC Name

N-[4-[(E)-N-[[2-(4-chlorophenoxy)acetyl]amino]-C-methylcarbonimidoyl]phenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN4O3/c1-15(26-27-21(28)14-30-20-10-6-18(23)7-11-20)16-4-8-19(9-5-16)25-22(29)17-3-2-12-24-13-17/h2-13H,14H2,1H3,(H,25,29)(H,27,28)/b26-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKXCUMPIFVCRGC-CVKSISIWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)COC1=CC=C(C=C1)Cl)C2=CC=C(C=C2)NC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)COC1=CC=C(C=C1)Cl)/C2=CC=C(C=C2)NC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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